Cas no 2548979-06-0 (2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine)
![2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine structure](https://www.kuujia.com/scimg/cas/2548979-06-0x500.png)
2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1-[(2-Bromophenyl)methyl]octahydro-5-(2-pyridinyl)pyrrolo[3,4-b]pyrrole
- F6761-7412
- 2548979-06-0
- AKOS040726912
- 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
-
- Inchi: 1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2
- InChI Key: CHESJSDMWUDWQB-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CN1CCC2CN(C3C=CC=CN=3)CC12
Computed Properties
- Exact Mass: 357.08406g/mol
- Monoisotopic Mass: 357.08406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 19.4Ų
Experimental Properties
- Density: 1.394±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 468.3±35.0 °C(Predicted)
- pka: 8.55±0.19(Predicted)
2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6761-7412-5mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-100mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6761-7412-5μmol |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-10mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-4mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6761-7412-30mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-10μmol |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-20mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6761-7412-50mg |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6761-7412-20μmol |
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
2548979-06-0 | 20μmol |
$118.5 | 2023-09-07 |
2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Related Literature
-
1. Back matter
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
3. Book reviews
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Research Brief on 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS: 2548979-06-0)
The compound 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS: 2548979-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The structural complexity and functional groups of this molecule suggest its utility in targeting specific biological pathways, making it a promising subject for further investigation.
Recent studies have highlighted the synthetic routes for 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine, emphasizing its efficient production through multi-step organic reactions. Key steps include the formation of the pyrrolo[2,3-c]pyrrole core and subsequent functionalization with the 2-bromophenylmethyl group. Advances in catalytic methods have improved yields and purity, addressing previous challenges in large-scale synthesis. These developments are critical for enabling further pharmacological evaluations and clinical studies.
In vitro and in vivo studies have demonstrated the compound's interaction with specific protein targets, particularly those involved in neurological and inflammatory pathways. Preliminary data suggest that 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine exhibits moderate to high binding affinity for receptors such as the sigma-1 receptor and certain G-protein-coupled receptors (GPCRs). These interactions may underlie its observed effects in animal models of pain and neuroinflammation, positioning it as a potential lead compound for developing novel therapeutics.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research aims to elucidate the structure-activity relationships (SAR) of this compound to guide the design of derivatives with improved efficacy and safety profiles.
In conclusion, 2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS: 2548979-06-0) represents a promising candidate for further drug development, with its unique chemical structure and biological activity offering multiple avenues for exploration. Continued research efforts will be essential to fully realize its therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing such compounds from the bench to the clinic.
2548979-06-0 (2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine) Related Products
- 42373-41-1(adenosine 5'-triphosphate potassium salt)
- 922521-06-0(1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate)
- 2229493-89-2(1-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-ol)
- 911392-40-0(Nivalenol-13C15 solution)
- 1805889-80-8(2-(Difluoromethoxy)-4-nitrophenylpropanal)
- 1334374-41-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 99075-25-9(Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride)
- 1261820-96-5(3-(aminomethyl)-5-chloroBenzonitrile)
- 1049035-92-8(N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide)
- 2229266-08-2(5-(1-bromopropan-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole)




